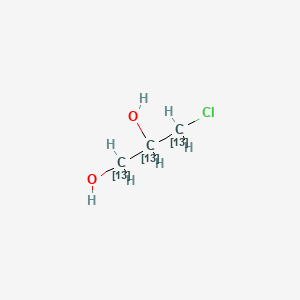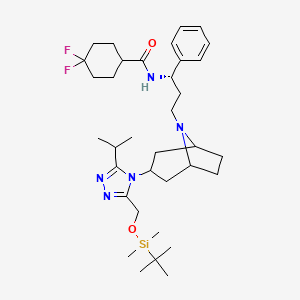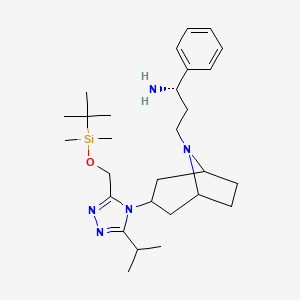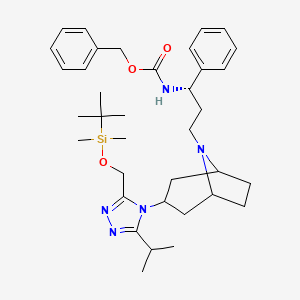
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is a deuterated derivative of 1-(2-Hydroxyethyl)-2-imidazolidinethione. This compound is part of the imidazolidinethione family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the compound’s behavior and interactions more precisely.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol and imidazolidinethione.
Deuterium Exchange: The hydrogen atoms in the starting materials are replaced with deuterium through a deuterium exchange reaction. This can be achieved using deuterated solvents and catalysts.
Cyclization: The deuterated starting materials undergo a cyclization reaction to form the imidazolidinethione ring structure. This step may involve the use of a base or acid catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and cyclization reactions in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or imidazolidinethione ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted imidazolidinethione derivatives
科学的研究の応用
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
特性
CAS番号 |
1794759-84-4 |
|---|---|
分子式 |
C5H10N2OS |
分子量 |
150.232 |
IUPAC名 |
1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)/i3D2,4D2 |
InChIキー |
AFEITPOSEVENMK-KHORGVISSA-N |
SMILES |
C1CN(C(=S)N1)CCO |
同義語 |
1-[2-Hydroxy(ethyl-d4)]ethylenethiourea; N-[2-Hydroxy(ethyl-d4)]ethylenethiourea; NSC 36624-d4; NSC 64314-d4; 1-[2-Hydroxy(ethyl-d4)]imidazolidine-2-thione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


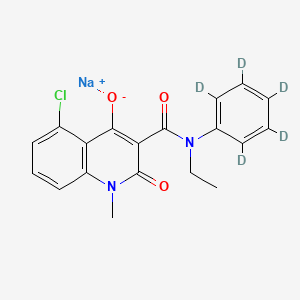
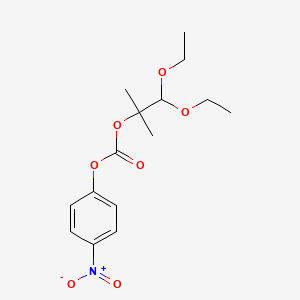
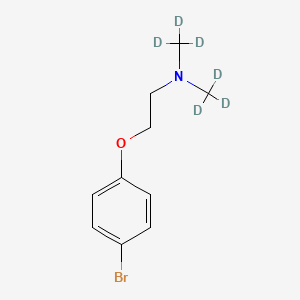
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
